Isoanhydroicaritin

Description

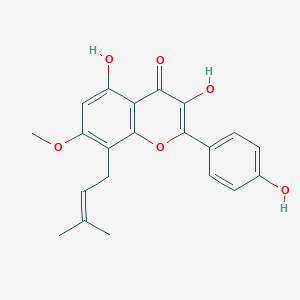

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANATGWWPNKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoanhydroicaritin mechanism of action in cancer cells

An in-depth technical guide on the core mechanism of action of Isoanhydroicaritin in cancer cells.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (IAI), also known as Anhydroicaritin (AHI), is a prenylated flavonoid derived from plants of the Epimedium genus. It has garnered significant interest in oncology research due to its demonstrated anti-tumor activities across various cancer types. This technical guide provides a comprehensive overview of the molecular mechanisms through which IAI exerts its effects on cancer cells, with a focus on key signaling pathways, apoptosis, and metastasis. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

IAI exhibits a multi-faceted mechanism of action, primarily targeting critical pathways involved in cell survival, proliferation, and metastasis. The key mechanisms elucidated to date are detailed below.

Inhibition of the PI3K/AKT Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), IAI has been shown to suppress tumor progression by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers.

IAI treatment of HCC cells, such as HepG2, leads to a decrease in the phosphorylation of both PI3K and AKT, thereby inactivating the pathway[1]. This inactivation results in downstream effects that promote apoptosis and inhibit cell proliferation and invasion[1]. Specifically, IAI upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the cellular balance towards programmed cell death[1].

Caption: IAI inhibits the PI3K/AKT pathway in HCC cells.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Breast Cancer

IAI has been found to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, in breast cancer cells[2][3]. This effect is mediated through the upregulation of Glutathione Peroxidase 1 (GPX1)[2][3].

Treatment of breast cancer cell lines, including the triple-negative breast cancer (TNBC) lines 4T1 and MDA-MB-231, with IAI leads to an increase in both the mRNA and protein levels of GPX1[2]. Enhanced GPX1 expression is associated with the suppression of EMT, characterized by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin[2][3]. This reversal of the EMT phenotype contributes to the inhibition of tumor cell migration and invasion.

Logical Relationship: IAI's Inhibition of EMT in Breast Cancer

Caption: IAI inhibits EMT and metastasis in breast cancer.

Selective Cytotoxicity in ER-Positive Breast Cancer

IAI exhibits selective cytotoxicity against estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7 and ZR-75-1[4][5]. The proposed mechanism involves the downregulation of Estrogen Receptor 1 (ESR1) expression. By reducing ESR1 mRNA levels, IAI attenuates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival in these cancer types. This ultimately leads to the induction of apoptosis[4][5]. This selective action suggests a potential therapeutic window for IAI in the treatment of ER+ breast cancers.

Signaling Pathway: IAI's Action in ER-Positive Breast Cancer

Caption: IAI induces apoptosis in ER+ breast cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound (IAI) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 278.68 | 24 | [2] |

| 4T1 | Triple-Negative Breast Cancer | 319.83 | 24 | [2] |

| K562 | Chronic Myelogenous Leukemia | 8 | Not Specified | |

| Primary CML | Chronic Myelogenous Leukemia | 13.4 - 18 | Not Specified | |

| MCF-7 | ER-Positive Breast Cancer | 7 | Not Specified | |

| MDA-MB-435S | Melanoma | 24.9 | Not Specified |

Note: The synonym "Icaritin" was used in the source for K562, CML, MCF-7, and MDA-MB-435S data, and it is often used interchangeably with Anhydroicaritin.

Table 2: Effect of this compound (IAI) on Protein Expression

| Cell Line | Cancer Type | Protein | Effect of IAI Treatment | Reference |

| HepG2 | Hepatocellular Carcinoma | p-PI3K | Decrease | [1] |

| HepG2 | Hepatocellular Carcinoma | p-AKT | Decrease | [1] |

| HepG2 | Hepatocellular Carcinoma | Bcl-2 | Decrease | [1] |

| HepG2 | Hepatocellular Carcinoma | Bax | Increase | [1] |

| 4T1 | Triple-Negative Breast Cancer | GPX1 | Increase | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | GPX1 | Increase | [2] |

| 4T1 | Triple-Negative Breast Cancer | E-cadherin | Increase | [2][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | E-cadherin | Increase | [2][3] |

| 4T1 | Triple-Negative Breast Cancer | N-cadherin | Decrease | [2][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | N-cadherin | Decrease | [2][3] |

| 4T1 | Triple-Negative Breast Cancer | Vimentin | Decrease | [2][3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Vimentin | Decrease | [2][3] |

| MCF-7 | ER-Positive Breast Cancer | ESR1 (mRNA) | Decrease | [4][5] |

| ZR-75-1 | ER-Positive Breast Cancer | ESR1 (mRNA) | Decrease | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow: MTT Assay

Caption: A typical workflow for an MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of IAI. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with IAI for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, GPX1, E-cadherin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Transwell Invasion Assay

This assay is used to assess the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved cells in a serum-free medium and seed them into the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

IAI Treatment: Add IAI to both the upper and lower chambers at the desired concentration.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cell invasion.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant anti-cancer potential through multiple mechanisms of action. Its ability to inhibit the PI3K/AKT pathway in hepatocellular carcinoma, suppress EMT in breast cancer via GPX1 upregulation, and induce selective apoptosis in ER-positive breast cancer highlights its promise as a versatile therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of IAI in the fight against cancer. Further investigation is warranted to fully elucidate its complete mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Table2_Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis.doc - figshare - Figshare [figshare.com]

- 5. Selective cytotoxicity of anhydroicaritin in ER-positive breast cancer via ESR1-mediated MAPK and apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydroicaritin: A Technical Guide to Synthesis and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Anhydroicaritin, a prenylated flavonoid derived from plants of the Epimedium genus, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis and structural characterization of anhydroicaritin, offering detailed experimental protocols and data presentation to support research and development efforts in this promising area.

Chemical and Physical Properties

Anhydroicaritin, also known as β-anhydroicaritin, possesses a distinctive chemical structure that underpins its biological activity. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₆ | PubChem |

| Molecular Weight | 368.4 g/mol | PubChem |

| IUPAC Name | 3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | PubChem |

| CAS Number | 38226-86-7 | PubChem |

Synthesis of Anhydroicaritin

The synthesis of anhydroicaritin can be achieved through several routes, primarily involving the conversion from naturally abundant precursors like icariin or through total chemical synthesis.

Synthesis from Natural Precursors

A common and efficient method for obtaining anhydroicaritin is through the hydrolysis of icariin or other prenylated flavonol glycosides present in Epimedium extracts. This can be accomplished via acid hydrolysis or enzymatic hydrolysis.

This method involves the direct acid-catalyzed hydrolysis of crude extracts of Epimedium species to yield anhydroicaritin.

Experimental Protocol:

-

Extraction: Mix 50 g of a high sagittatosides Epimedium sagittatum extract with 250 mL of 90% ethanol in a 500 mL round-bottom flask.[1]

-

Hydrolysis: Add 7.5 mL of concentrated sulfuric acid to the mixture. Reflux the mixture for 90 minutes.[1]

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the hydrolyzed mixture under reduced pressure through cellulose paper to remove insoluble sulfates and other materials.[1]

-

Washing: Wash the filter cake with approximately 20 mL of 90% ethanol.[1]

-

Purification: The resulting filtrate, containing anhydroicaritin, can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

This method offers a milder and more specific conversion of icariside I (a hydrolysis product of icariin) to anhydroicaritin.

Experimental Protocol:

-

Dissolution: Dissolve 20 mg of pure icariside I in a mixture of 10 mL of ethanol and 50 mL of water.[1]

-

Enzymatic Reaction: Add 200 mg of hesperidinase enzyme to the solution. Incubate the mixture for 24 hours at 40°C.[1]

-

Isolation of Crude Product: Collect the crude anhydroicaritin precipitate via filtration.[1]

-

Purification: Purify the crude product using a semi-preparative C-18 HPLC column (2.5 x 30 cm) with a gradient of 50:50 (acetonitrile/water) to 80:20 (acetonitrile/water) over 20 minutes.[1]

Total Synthesis

The total synthesis of β-anhydroicaritin has been achieved in nine steps starting from commercially available phloroglucinol. This route provides a means to produce anhydroicaritin and its analogs for further biological and pharmacological investigation.[2] A key step in this synthesis involves a modified Algar-Flynn-Oyamada cyclization and a relay Claisen-Cope rearrangement.[2]

Workflow for the Total Synthesis of β-Anhydroicaritin:

Caption: A nine-step total synthesis route to β-anhydroicaritin.

Structural Characterization

The structural elucidation and confirmation of anhydroicaritin are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the detailed molecular structure of anhydroicaritin. Both ¹H NMR and ¹³C NMR are employed to identify the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of anhydroicaritin in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3][4]

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign the signals to the corresponding atoms in the anhydroicaritin structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignments.[3]

Table 2: Representative NMR Data for Anhydroicaritin

| Atom No. | ¹³C Chemical Shift (ppm) (Predicted) | ¹H Chemical Shift (ppm) (Predicted) |

| 2 | 158.2 | - |

| 3 | 137.9 | - |

| 4 | 175.1 | - |

| 4a | 104.5 | - |

| 5 | 162.3 | - |

| 6 | 98.6 | 6.35 (s) |

| 7 | 165.1 | - |

| 8 | 106.2 | - |

| 8a | 156.9 | - |

| 1' | 123.4 | - |

| 2', 6' | 130.5 | 8.05 (d, J=8.8 Hz) |

| 3', 5' | 114.2 | 7.12 (d, J=8.8 Hz) |

| 4' | 161.8 | - |

| OCH₃ | 55.6 | 3.88 (s) |

| C-8 Prenyl | ||

| 1'' | 22.5 | 3.35 (d, J=7.2 Hz) |

| 2'' | 121.8 | 5.25 (t, J=7.2 Hz) |

| 3'' | 132.1 | - |

| 4'' | 25.7 | 1.80 (s) |

| 5'' | 17.8 | 1.68 (s) |

Note: The above data is representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of anhydroicaritin and to study its fragmentation patterns, which can provide further structural confirmation.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a purified sample of anhydroicaritin into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Table 3: Expected Mass Spectrometry Data for Anhydroicaritin

| Parameter | Expected Value |

| [M+H]⁺ (m/z) | 369.1338 |

| [M-H]⁻ (m/z) | 367.1182 |

| Key Fragment Ions | Analysis of tandem MS (MS/MS) spectra would reveal characteristic fragmentation patterns, such as the loss of methyl or prenyl groups, which can be used for structural confirmation. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of anhydroicaritin.

Experimental Protocol for HPLC Analysis:

-

Column: Utilize a reversed-phase C18 column.[1]

-

Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A common gradient is from 50% acetonitrile in water to 80% acetonitrile in water.[1]

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 273 nm.[5]

-

Quantification: Determine the purity of the anhydroicaritin sample by calculating the peak area percentage.

Workflow for HPLC Purification and Analysis:

Caption: A typical workflow for the HPLC purification and analysis of anhydroicaritin.

Signaling Pathways Modulated by Anhydroicaritin

Anhydroicaritin has been shown to exert its biological effects, particularly its anticancer activities, by modulating several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/AKT Signaling Pathway

Anhydroicaritin has been demonstrated to inhibit the PI3K/AKT signaling pathway in hepatocellular carcinoma cells, leading to the suppression of tumor proliferation and metastasis.[6]

Caption: Anhydroicaritin inhibits the PI3K/AKT signaling pathway.

MAPK/ERK/JNK and JAK2/STAT3/AKT Signaling Pathways

In chronic myeloid leukemia cells, anhydroicaritin has been shown to regulate the MAPK/ERK/JNK and JAK2/STAT3/AKT signaling pathways, leading to the inhibition of cell proliferation.[7]

Caption: Anhydroicaritin regulates MAPK and JAK/STAT signaling pathways.

This technical guide provides a foundational understanding of the synthesis and structural characterization of anhydroicaritin. The detailed protocols and data presentation formats are intended to facilitate further research and development of this promising natural product for various therapeutic applications.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. journal.hep.com.cn [journal.hep.com.cn]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. WO2008138243A1 - A preparation method of icaritin - Google Patents [patents.google.com]

- 6. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In Vitro Pharmacological Properties of Isoanhydroicaritin and Its Analogs: A Technical Guide

Disclaimer: Scientific literature with specific in vitro pharmacological data on Isoanhydroicaritin is limited. This guide provides a comprehensive overview of the available in vitro data for the closely related structural analogs, Anhydroicaritin and Icaritin , to offer insights into the potential biological activities of this compound for researchers, scientists, and drug development professionals.

Anticancer Activity

The in vitro anticancer potential of Anhydroicaritin has been investigated, particularly in the context of breast cancer. Studies have demonstrated its ability to inhibit cancer cell proliferation and the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Quantitative Data: Cytotoxicity of Anhydroicaritin

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Anhydroicaritin | 4T1 (Murine Breast Cancer) | MTT | 319.83 µM (at 24h) | [1] |

| Anhydroicaritin | MDA-MB-231 (Human Breast Cancer) | MTT | 278.68 µM (at 24h) | [1] |

Signaling Pathways

Anhydroicaritin exerts its anti-breast cancer effects by upregulating the expression of Glutathione Peroxidase 1 (GPX1).[1][2] GPX1 is an important antioxidant enzyme, and its enhanced expression can inhibit the EMT process, thereby reducing the metastatic potential of cancer cells.

Caption: Anhydroicaritin upregulates GPX1 expression to inhibit EMT.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., 4T1, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Anhydroicaritin (or the test compound) for a specified period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., GPX1), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the amount of a specific RNA.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is amplified using primers specific for the gene of interest (e.g., GPX1).

-

Analysis: The PCR products are analyzed by gel electrophoresis to determine the expression level of the target gene.

Osteogenic Activity

Icaritin, another close analog of this compound, has demonstrated significant potential in promoting bone formation in vitro.

Effects on Osteogenic Differentiation

Icaritin has been shown to enhance the osteogenic differentiation of mesenchymal stem cells (MSCs).[3] This is evidenced by increased activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and enhanced mineralization.

Upregulation of Osteogenic Markers

Treatment of MSCs with Icaritin leads to the upregulation of key osteoblast-specific genes, including:

-

RUNX2: A master transcription factor for osteoblast differentiation.

-

Osteocalcin (OCN): A late marker of osteoblast differentiation and a major non-collagenous protein in bone matrix.

-

Alkaline Phosphatase (ALP): An enzyme crucial for bone mineralization.[4]

Experimental Protocols

-

Cell Culture and Treatment: MSCs are cultured in an osteogenic induction medium with or without Icaritin.

-

Cell Lysis: After a specific period of differentiation, the cells are lysed to release intracellular enzymes.

-

Enzymatic Reaction: The cell lysate is incubated with a substrate for ALP (e.g., p-nitrophenyl phosphate), which is converted to a colored product.

-

Absorbance Measurement: The absorbance of the colored product is measured, which is proportional to the ALP activity.

-

Cell Culture and Treatment: MSCs are cultured in an osteogenic induction medium with or without Icaritin for an extended period to allow for matrix mineralization.

-

Fixation: The cells are fixed with a suitable fixative (e.g., paraformaldehyde).

-

Staining: The fixed cells are stained with Alizarin Red S solution, which binds to calcium deposits, staining them red.

-

Visualization: The stained mineralized nodules are visualized and can be quantified.

Caption: Workflow for in vitro assessment of Icaritin's osteogenic effects.

Conclusion

References

- 1. Frontiers | Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis [frontiersin.org]

- 2. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Icaritin, an Exogenous Phytomolecule, Enhances Osteogenesis but Not Angiogenesis—An In Vitro Efficacy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Icaritin promotes the osteogenesis of bone marrow mesenchymal stem cells via the regulation of sclerostin expression - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Blueprint of a Multi-Targeted Molecule: An In-depth Technical Guide to the Structure-Activity Relationship of Anhydroicaritin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroicaritin, a prenylated flavonoid derived from the medicinal herb Epimedium, has emerged as a promising scaffold in drug discovery due to its diverse pharmacological activities, including potent anticancer, anti-osteoporotic, and neuroprotective effects. Its unique chemical structure provides multiple sites for modification, enabling the generation of a wide array of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of anhydroicaritin derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel anhydroicaritin-based therapeutic agents.

Core Structure and Sites of Modification

Anhydroicaritin is characterized by a tetracyclic core, which is a dehydrated form of icaritin. The primary sites for chemical modification to explore the SAR are the hydroxyl groups at positions C3, C5, and C7, as well as the C6 position, which is susceptible to reactions like aminomethylation (Mannich reaction). Understanding how substitutions at these positions influence biological activity is fundamental to the design of more effective derivatives.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of anhydroicaritin derivatives has been the most extensively studied, with a significant amount of quantitative data available. The following sections and tables summarize the key SAR findings.

Anticancer Activity

Modifications at various positions on the anhydroicaritin scaffold have profound effects on its cytotoxicity against a range of cancer cell lines.

Table 1: SAR of Anhydroicaritin Mannich Base Derivatives against Cancer Cell Lines

| Compound | R (Secondary Amine) | Hela IC50 (µM) | HCC1954 IC50 (µM) | SK-OV-3 IC50 (µM) |

| Anhydroicaritin | - | > 40 | > 40 | > 40 |

| Derivative 1 | Dimethylamine | 10.32 | 11.54 | 12.65 |

| Derivative 2 | Diethylamine | 8.76 | 9.87 | 10.98 |

| Derivative 3 | Diisopropylamine | 6.54 | 7.65 | 8.76 |

| Derivative 4 | Pyrrolidine | 7.89 | 8.91 | 9.87 |

| Derivative 5 | Piperidine | 9.01 | 10.12 | 11.23 |

| Derivative 6 | Morpholine | 12.34 | 13.45 | 14.56 |

| cis-Platin | - | 11.23 | 12.34 | 13.45 |

| Paclitaxel | - | 0.012 | 0.015 | 0.011 |

Data synthesized from studies on Mannich base derivatives of β-anhydroicaritin.

Key SAR Insights for Anticancer Activity:

-

C6-Aminomethylation: The introduction of aminomethyl groups at the C6 position via the Mannich reaction generally enhances cytotoxic activity compared to the parent anhydroicaritin.

-

Nature of the Amine: The steric and electronic properties of the secondary amine used in the Mannich reaction are critical. Derivatives with bulkier alkyl groups, such as diisopropylamine, tend to exhibit higher potency.

-

C3 and C5 Alkylation: Selective alkylation at the C3 and C5 positions has also been explored. Certain alkylated derivatives have shown significant suppression of cancer cell proliferation in vitro and in vivo.

-

Glycosylation: The addition of glycosyl moieties, particularly mannose derivatives with aliphatic linkers, has been shown to increase cytotoxicity against HepG2 and SK-OV-3 cells compared to the parent icaritin.

Anti-osteoporotic and Neuroprotective Activities

While the SAR for anticancer effects is well-documented, the exploration of derivatives for other therapeutic areas is an emerging field.

-

Anti-osteoporotic Activity: Anhydroicaritin has been shown to inhibit RANKL-induced osteoclast differentiation and improve diabetic osteoporosis.[1][2] It acts as an inhibitor of the transcription factor SREBP2.[1] The SAR for this activity is less developed, but the core anhydroicaritin structure is a validated starting point for designing agents to treat bone loss disorders.

-

Neuroprotective Activity: Certain derivatives, such as wushanicaritin, have demonstrated superior intercellular antioxidant activity and neuroprotective effects compared to other flavonoids.[3] This suggests that modifications to the prenyl group and the flavonoid core can enhance neuroprotective properties.

Key Signaling Pathways and Mechanisms of Action

Anhydroicaritin and its derivatives exert their cellular effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Inhibition of the PI3K/AKT Signaling Pathway

A primary mechanism for the anticancer effects of anhydroicaritin is the inhibition of the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.

Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation that is modulated by anhydroicaritin derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anhydroicaritin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the anhydroicaritin derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

-

Cell Treatment: Culture and treat cells with the anhydroicaritin derivatives as described for the cytotoxicity assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Propidium Iodide Staining for Cell Cycle Analysis

This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.

-

PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data in a linear mode.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The structure-activity relationships of anhydroicaritin derivatives have been significantly elucidated, particularly in the context of anticancer drug discovery. The introduction of various functional groups at the C3, C5, C6, and C7 positions has been shown to modulate the biological activity, with specific substitutions leading to enhanced potency. The inhibition of the PI3K/AKT and MAPK/ERK signaling pathways represents a key mechanism of action for these compounds.

Future research should focus on:

-

Systematic SAR studies for anti-osteoporotic and neuroprotective activities to identify lead compounds for these indications.

-

Pharmacokinetic and ADME profiling of the most potent derivatives to assess their drug-like properties.

-

In vivo efficacy studies in relevant animal models to validate the in vitro findings.

-

Exploration of novel modifications on the anhydroicaritin scaffold to further optimize activity and selectivity.

By leveraging the foundational SAR knowledge presented in this guide, the scientific community can continue to develop anhydroicaritin derivatives as next-generation therapeutics for a range of human diseases.

References

- 1. Anhydroicaritin, a SREBPs inhibitor, inhibits RANKL-induced osteoclastic differentiation and improves diabetic osteoporosis in STZ-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anhydroicaritin, a SREBPs inhibitor, inhibits RANKL-induced osteoclastic differentiation and improves diabetic osteoporosis in STZ-induced mice. | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isoanhydroicaritin Target Identification in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoanhydroicaritin (IAI), a flavonoid derived from plants of the Epimedium genus, has garnered interest for its potential therapeutic effects, particularly in the context of neurodegenerative diseases. Structurally similar to icaritin, which has demonstrated neuroprotective properties, IAI is a promising candidate for further investigation.[1] However, its precise molecular targets and mechanisms of action within neuronal cells remain largely uncharacterized. This technical guide provides a comprehensive framework for the identification and validation of this compound's protein targets in a neuronal context. The methodologies outlined herein are designed to progress from broad, proteome-wide screening to specific, validated target interactions, culminating in a functional understanding of IAI's effects on neuronal signaling pathways.

Phase 1: Target Discovery - Proteome-Wide Screening

The initial phase of target identification aims to cast a wide net to capture any potential protein binders of this compound from the entire neuronal proteome. A combination of affinity-based and biophysical methods is recommended to increase the probability of identifying true positive interactions.

Experimental Protocols: Target Discovery

1. Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical biochemical approach remains a cornerstone for target identification.[2][3] It involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a complex protein mixture, such as a neuronal cell lysate.

-

Protocol:

-

Neuronal Lysate Preparation: Culture a relevant neuronal cell line (e.g., SH-SY5Y, primary cortical neurons) and prepare a whole-cell lysate under non-denaturing conditions to preserve protein structure and interactions.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins, typically by changing pH, increasing salt concentration, or adding an excess of free this compound.

2. Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it less susceptible to proteolysis.[3] A key advantage of DARTS is that it does not require chemical modification of the compound.[3]

-

Protocol:

-

Lysate Preparation: Prepare a native neuronal cell lysate as described for AC-MS.

-

IAI Incubation: Treat aliquots of the lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a fixed time. The protease concentration and incubation time should be optimized to achieve partial digestion of the total protein content.

-

Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

-

Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.

-

Hypothetical Quantitative Data from Target Discovery

The following table summarizes hypothetical data from the target discovery phase, identifying a set of candidate proteins.

| Method | Candidate Protein | Gene Name | Function | Relative Abundance (IAI vs. Control) | DARTS Protection (Fold Change) |

| AC-MS | Keap1 | KEAP1 | Substrate adaptor for a Cul3-based E3 ubiquitin ligase complex | 15.2 | 4.8 |

| AC-MS | Estrogen Receptor β | ESR2 | Nuclear hormone receptor, transcription factor | 9.7 | 3.1 |

| DARTS | Nrf2 | NFE2L2 | Transcription factor, master regulator of antioxidant response | Not Applicable | 6.2 |

| DARTS | PI3-Kinase | PIK3CA | Kinase, involved in cell growth, proliferation, and survival | Not Applicable | 2.5 |

Workflow for Target Discovery

The following diagram illustrates the logical flow of the target discovery phase.

Phase 2: Target Validation and Mechanistic Elucidation

Once a list of candidate targets is generated, the next critical phase is to validate these interactions and begin to understand their functional consequences in neuronal cells. This involves confirming direct binding and assessing how IAI modulates the activity of its targets and downstream signaling pathways.

Experimental Protocols: Target Validation

1. Western Blot Analysis

This technique is used to confirm the presence and assess changes in the expression levels of candidate target proteins and key downstream signaling molecules following IAI treatment.

-

Protocol:

-

Cell Treatment: Treat neuronal cells with various concentrations of IAI for different durations.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., Keap1, Nrf2, p-Akt, total Akt) and a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands to determine relative expression levels.

-

2. Cellular Thermal Shift Assay (CETSA)

CETSA is an in-cell assay that validates drug-target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

-

Protocol:

-

Cell Treatment: Treat intact neuronal cells with IAI or a vehicle control.

-

Heating: Heat aliquots of the treated cells across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

-

Hypothetical Quantitative Data from Target Validation

This table presents hypothetical results from validation experiments, focusing on the Keap1-Nrf2 pathway, a known target of the related compound icaritin.[1]

| Experiment | Analyte | Condition | Result | Interpretation |

| Western Blot | Nuclear Nrf2 | IAI (10 µM) | 3.5-fold increase | IAI promotes Nrf2 nuclear translocation |

| Western Blot | HO-1 | IAI (10 µM) | 4.2-fold increase | Activation of Nrf2 downstream antioxidant genes |

| CETSA | Keap1 | IAI (10 µM) | ΔTm = +3.8 °C | Direct binding of IAI to Keap1 in cells |

| Immunofluorescence | Nrf2 Localization | IAI (10 µM) | Shift from cytoplasm to nucleus | Confirms IAI-induced nuclear translocation |

Hypothesized Signaling Pathway of this compound

Based on the known neuroprotective effects of similar flavonoids, we hypothesize that this compound may exert its effects through the modulation of the Keap1-Nrf2 antioxidant response pathway.[1] IAI may bind directly to Keap1, disrupting its interaction with Nrf2. This allows Nrf2 to translocate to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-containing genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), ultimately protecting the neuron from oxidative stress.

Conclusion

The identification of this compound's molecular targets in neuronal cells is a critical step in validating its therapeutic potential and understanding its mechanism of action. The systematic, multi-faceted approach detailed in this guide—combining unbiased, proteome-wide discovery methods with rigorous, cell-based validation techniques—provides a robust framework for achieving this goal. Elucidating the direct binding partners and downstream signaling effects of IAI will pave the way for its rational development as a potential neuroprotective agent for the treatment of a range of neurodegenerative and ischemic conditions.

References

- 1. Icaritin activates Nrf2/Keap1 signaling to protect neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Nature's Potential: A Technical Guide to the Discovery and Isolation of Isoanhydroicaritin from Epimedium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long-standing history in traditional Chinese medicine for treating a variety of ailments. The therapeutic potential of this plant is largely attributed to its rich content of flavonoids. Among these, Isoanhydroicaritin, a unique flavonoid derivative, has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from Epimedium, with a focus on detailed experimental protocols and the elucidation of its potential mechanism of action through key signaling pathways.

Discovery and Extraction of Flavonoids from Epimedium

The initial step in obtaining this compound is the efficient extraction of total flavonoids from the raw plant material, typically the dried aerial parts of Epimedium species such as Epimedium brevicornu. Various extraction techniques have been developed to maximize the yield of these bioactive compounds.

Experimental Protocol: Ultrasonic-Assisted Extraction of Total Flavonoids

This protocol outlines a common and effective method for extracting flavonoids from Epimedium.

1. Sample Preparation:

-

The dried aerial parts of Epimedium are ground into a coarse powder (approximately 40-60 mesh) to increase the surface area for extraction.

2. Extraction Procedure:

-

A known quantity of the powdered plant material is suspended in an ethanol-water solution (typically 60-80% ethanol) at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

-

The mixture is subjected to ultrasonic extraction for a duration of 30-60 minutes at a controlled temperature, generally around 60°C.

-

The extraction process is repeated 2-3 times to ensure maximum recovery of flavonoids.

3. Filtration and Concentration:

-

The resulting extracts are combined and filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude flavonoid extract.

Quantitative Data: Extraction of Total Flavonoids

| Parameter | Value | Reference |

| Extraction Method | Ultrasonic-Assisted Extraction | General Laboratory Practice |

| Solvent | 70% Ethanol | General Laboratory Practice |

| Solid-to-Liquid Ratio | 1:15 g/mL | General Laboratory Practice |

| Extraction Time | 45 minutes | General Laboratory Practice |

| Extraction Temperature | 60°C | General Laboratory Practice |

| Typical Yield of Crude Extract | 15-20% of dry plant weight | General Laboratory Practice |

Isolation and Purification of this compound

Following the initial extraction, a multi-step chromatographic process is employed to isolate and purify this compound from the complex mixture of flavonoids present in the crude extract.

Experimental Workflow for Isolation and Purification

The Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) by Isoanhydroicaritin: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key driver of these conditions is the dysregulation of lipid metabolism, largely governed by the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors. Isoanhydroicaritin (IAI), also known as anhydroicaritin (AHI), a flavonoid derivative, has emerged as a potent inhibitor of SREBP activation. This technical guide provides an in-depth overview of the mechanism of action of IAI, its effects on metabolic disease models, and detailed protocols for key experiments to facilitate further research and drug development in this area.

Introduction: SREBPs as a Therapeutic Target

The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. These transcription factors are central regulators of cholesterol and fatty acid biosynthesis.[1] Under conditions of low cellular sterol levels, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are proteolytically cleaved. The released N-terminal domain then translocates to the nucleus, binds to sterol regulatory elements (SREs) on target gene promoters, and activates the transcription of genes involved in lipid synthesis and uptake.

Dysregulation of the SREBP pathway, particularly the overactivation of SREBP-1c, is strongly implicated in the pathogenesis of metabolic diseases characterized by excessive lipid accumulation.[1] Consequently, the inhibition of SREBP activation presents a promising therapeutic strategy. Small molecule inhibitors that can modulate this pathway are of significant interest for the development of novel treatments for metabolic disorders.

This compound (IAI): A Novel SREBP Inhibitor

This compound (IAI), a derivative of icariin, has been identified as a novel small molecule inhibitor of SREBP activation.[2][3] Studies have demonstrated that IAI can effectively suppress the maturation of SREBPs, leading to a downstream reduction in the expression of lipogenic genes. This inhibitory action forms the basis of its therapeutic potential in metabolic diseases.

Mechanism of Action: The LKB1/AMPK/mTOR Signaling Pathway

The inhibitory effect of IAI on SREBP activation is mediated through the LKB1/AMPK/mTOR signaling pathway.[2][3] IAI treatment leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway. The suppression of mTOR signaling is crucial as it is known to be involved in the activation of SREBPs. Specifically, IAI has been shown to block the binding of the SCAP/SREBPs complex to the Sec23α/24D proteins, which is a critical step for the transport of SREBPs from the ER to the Golgi.[2][3]

In Vitro and In Vivo Efficacy of this compound

The therapeutic potential of IAI has been evaluated in both cell-based assays and animal models of metabolic disease, demonstrating its ability to ameliorate key pathological features.

In Vitro Studies

Studies utilizing human hepatocyte cell lines (HepG2, HL-7702) and primary human hepatocytes have shown that IAI effectively reduces intracellular lipid levels by preventing de novo lipogenesis.[2][3]

Table 1: Summary of In Vitro Effects of this compound

| Cell Line | Key Findings |

| HepG2 | Inhibition of SREBP activation, reduction in lipid accumulation.[2] |

| HL-7702 | Blockade of SCAP/SREBPs complex transport.[2] |

| Primary Human Hepatocytes | Verification of IAI's inhibitory effects on SREBPs.[2] |

In Vivo Studies in a Diet-Induced Obesity Mouse Model

In a diet-induced obese mouse model, oral administration of IAI led to significant improvements in multiple metabolic parameters.

Table 2: Summary of In Vivo Effects of this compound in Diet-Induced Obese Mice

| Parameter | Effect of IAI Treatment |

| Body Weight | Ameliorated obesity.[2] |

| Insulin Resistance | Alleviated insulin resistance.[2] |

| Hepatic Steatosis | Reduced fatty acid accumulation in the liver.[2] |

| Hyperlipidemia | Improved serum lipid profile.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of IAI on the SREBP pathway.

SREBP Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of SREBPs in response to IAI treatment.

Materials:

-

HepG2 cells

-

DMEM with 10% FBS

-

SRE-luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound (IAI)

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HepG2 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of IAI or vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blot Analysis for SREBP and LKB1/AMPK/mTOR Pathway Proteins

This protocol is for determining the protein levels of precursor and mature SREBP, as well as the phosphorylation status of key proteins in the LKB1/AMPK/mTOR pathway.

Materials:

-

Cultured cells (e.g., HepG2) or liver tissue from mice

-

IAI

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-SREBP-1, anti-SREBP-2, anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-Lamin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Treat cultured cells with IAI for the desired time. For tissue samples, homogenize in lysis buffer. Perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Diet-Induced Obesity Mouse Model and Metabolic Studies

This protocol outlines the induction of obesity in mice and subsequent metabolic analyses following IAI treatment.

Protocol:

-

Induction of Obesity: Feed C57BL/6J mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

-

IAI Treatment: Administer IAI orally to a cohort of HFD-fed mice daily for a specified duration (e.g., 4-8 weeks). A vehicle control group of HFD-fed mice should also be included.

-

Monitoring: Monitor body weight and food intake regularly throughout the treatment period.

-

Glucose and Insulin Tolerance Tests (GTT and ITT):

-

GTT: Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

ITT: Fast mice for 4-6 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, and 90 minutes post-injection.

-

-

Sample Collection: At the end of the study, collect blood for serum lipid analysis (total cholesterol, triglycerides, HDL, LDL). Euthanize the mice and collect liver tissue for histological analysis (H&E and Oil Red O staining) and molecular analysis (Western blot, qPCR).

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of metabolic diseases due to its targeted inhibition of the SREBP pathway. The mechanism of action, involving the LKB1/AMPK/mTOR signaling cascade, provides a clear rationale for its beneficial effects on lipid metabolism. The in vitro and in vivo data strongly support its potential to ameliorate obesity, insulin resistance, hepatic steatosis, and hyperlipidemia.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies of IAI to optimize dosing and delivery.

-

Evaluation of IAI in other preclinical models of metabolic disease.

-

Investigation of potential off-target effects and long-term safety.

-

Exploration of combination therapies with other metabolic disease drugs.

This technical guide provides a comprehensive resource for researchers to advance the study of IAI and its potential translation into a clinically effective therapy for metabolic disorders.

References

- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anhydroicaritin improves diet-induced obesity and hyperlipidemia and alleviates insulin resistance by suppressing SREBPs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

anticancer effects of Isoanhydroicaritin on specific cell lines

An in-depth analysis of the preclinical anticancer activities of Isoanhydroicaritin (also known as Anhydroicaritin or AHI), a flavonoid compound, reveals its potential as a therapeutic agent against specific cancer cell lines. This technical guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and visualizes the molecular pathways and workflows involved. The primary focus is on its effects on hepatocellular carcinoma and breast cancer cells.

Quantitative Analysis of Bioactivity

The cytotoxic and anti-proliferative effects of this compound (AHI) have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Table 1: IC50 Values of this compound in Specific Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 hours | 278.68 | [1] |

| 4T1 | Murine Breast Cancer | 24 hours | 319.83 |[1] |

Table 2: Summary of Observed Anticancer Effects in Hepatocellular Carcinoma (HCC)

| Cell Line | Effect Observed | Method | Reference |

|---|---|---|---|

| HepG2 | Inhibition of colony formation | Colony Formation Assay | [2] |

| HepG2 | Inhibition of tumor spheroid formation | Spheroid Formation Assay | [2] |

| HepG2 | Significant suppression of cell migration | Transwell Migration Assay | [2] |

| HepG2 | Significant inhibition of cell invasion | Transwell Invasion Assay |[2] |

Mechanisms of Action

This compound exerts its anticancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of the PI3K/AKT Signaling Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) cells, AHI has been shown to suppress tumor progression by inhibiting the PI3K/AKT signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its over-activation is common in many cancers, including HCC.[4][5] By downregulating this pathway, AHI effectively hinders the proliferation and metastatic potential of HCC cells.[2]

References

- 1. Anhydroicaritin Inhibits EMT in Breast Cancer by Enhancing GPX1 Expression: A Research Based on Sequencing Technologies and Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

The Total Synthesis of Anhydroicaritin and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anhydroicaritin, a prenylated flavonoid derived from the herb Epimedium, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its potential as a therapeutic agent has spurred interest in its chemical synthesis, enabling access to the natural product and the generation of novel analogues for drug discovery programs. This technical guide provides a comprehensive overview of the total synthesis of anhydroicaritin, details the preparation of its analogues, and explores its interactions with key cellular signaling pathways.

Core Synthesis of Anhydroicaritin

The most cited total synthesis of anhydroicaritin was efficiently achieved in nine steps starting from the readily available phloroglucinol. This synthetic route, developed by Tong, Liu, and Wang, employs a modified Algar-Flynn-Oyamada (AFO) cyclization and a relay Claisen-Cope rearrangement as key transformations.[1]

Synthetic Pathway Overview

The synthesis commences with the protection and functionalization of the phloroglucinol core, followed by the construction of the chromone skeleton. The introduction of the characteristic prenyl group and subsequent cyclization lead to the formation of β-anhydroicaritin.

Caption: Overall synthetic strategy for β-anhydroicaritin from phloroglucinol.

Key Experimental Protocols

Modified Algar-Flynn-Oyamada (AFO) Cyclization:

This crucial step facilitates the formation of the flavonol core. The reaction involves the oxidative cyclization of a chalcone precursor. While the classical AFO reaction is well-established, the modified conditions employed in the anhydroicaritin synthesis are optimized for the specific substrate to improve yield and selectivity.

-

Reactants: Chalcone intermediate, hydrogen peroxide, and a suitable base (e.g., potassium hydroxide) in an alcoholic solvent.

-

General Procedure: To a solution of the chalcone in a suitable solvent (e.g., methanol or ethanol), an aqueous solution of the base is added, followed by the dropwise addition of hydrogen peroxide at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, and the product is isolated by filtration or extraction.

Relay Claisen-Cope Rearrangement:

This tandem rearrangement is instrumental in installing the prenyl group at the C-8 position of the flavonoid scaffold. The reaction sequence is initiated by a Claisen rearrangement of an O-prenylated intermediate, followed by a Cope rearrangement.

-

Reactants: O-prenylated flavonol intermediate.

-

General Procedure: The O-prenylated substrate is heated in a high-boiling solvent (e.g., N,N-diethylaniline or mesitylene). The progress of the rearrangement is monitored by TLC or HPLC. The product, 8-prenylflavonol (icaritin), is then purified by column chromatography.

Final Dehydration to β-Anhydroicaritin:

The total synthesis is completed by the acid-catalyzed dehydration of icaritin to yield β-anhydroicaritin.

-

Reactants: Icaritin, a suitable acid catalyst (e.g., formic acid).

-

General Procedure: Icaritin is treated with an acid, often under microwave irradiation to accelerate the reaction. The reaction mixture is then neutralized, and the product is isolated and purified.

Synthesis of Anhydroicaritin Analogues

The development of anhydroicaritin analogues is crucial for structure-activity relationship (SAR) studies and the optimization of its pharmacological properties. Most synthetic strategies for analogues involve the chemical modification of the anhydroicaritin or icaritin scaffold.

Representative Synthetic Approaches for Analogues:

-

Mannich Base Derivatives: Reaction of anhydroicaritin with formaldehyde and various secondary amines yields Mannich base derivatives, primarily at the C-6 position.

-

Ether and Ester Derivatives: The hydroxyl groups of anhydroicaritin, particularly at the C-3 and C-7 positions, can be readily converted to a variety of ether and ester analogues using standard alkylation and acylation conditions.

-

Glycosylation: Introduction of sugar moieties at the hydroxyl groups can enhance the solubility and bioavailability of the parent compound.

Quantitative Data Summary

| Step | Key Transformation | Starting Material | Product | Reported Yield (%) |

| 1-3 | Protection & Functionalization | Phloroglucinol | Chalcone Precursor | Data not available |

| 4 | Modified AFO Cyclization | Chalcone Precursor | Flavonol Intermediate | Data not available |

| 5-8 | Prenylation & Rearrangement | Flavonol Intermediate | Icaritin | Data not available |

| 9 | Dehydration | Icaritin | β-Anhydroicaritin | 89[1] |

Anhydroicaritin and Cellular Signaling Pathways

Anhydroicaritin exerts its biological effects by modulating various intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

MAPK/ERK/JNK Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Anhydroicaritin has been shown to inhibit this pathway, contributing to its anti-cancer effects.

Caption: Anhydroicaritin's inhibitory effect on the MAPK/ERK/JNK signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway plays a crucial role in immunity and inflammation. Anhydroicaritin can modulate this pathway, which may contribute to its immunomodulatory and anti-inflammatory properties.

Caption: Anhydroicaritin's modulation of the JAK/STAT signaling pathway.

This technical guide provides a foundational understanding of the total synthesis of anhydroicaritin and its analogues. The detailed experimental protocols for the key reactions, coupled with an overview of the compound's interaction with major signaling pathways, offer valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug development. Further exploration of the cited literature is recommended for a more in-depth understanding of the specific experimental conditions and characterization data.

References

Isoanhydroicaritin: A Modulator of MAPK and PI3K/Akt Signaling Pathways

An in-depth technical guide for researchers, scientists, and drug development professionals on the effects of Isoanhydroicaritin on the MAPK and PI3K/Akt signaling pathways.

Introduction

This compound (IAI), also known as Anhydroicaritin (AHI), is a flavonoid compound that has garnered significant interest in biomedical research for its potential therapeutic properties, particularly in the context of cancer biology. Emerging evidence suggests that IAI exerts its effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are critical regulators of cell proliferation, survival, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of IAI's impact on the MAPK and PI3K/Akt signaling cascades, supported by experimental data and detailed methodologies.

Core Mechanism of Action

This compound has been shown to influence cellular processes by interfering with the phosphorylation cascade of the PI3K/Akt and MAPK pathways. The primary mechanism observed is the inhibition of the PI3K/Akt pathway, leading to downstream effects on cell survival and proliferation. While the interaction with the MAPK pathway is also reported, the precise mechanisms are still under investigation.

Effect on the PI3K/Akt Signaling Pathway

Research has demonstrated that this compound can suppress tumor progression by inhibiting the PI3K/Akt signaling pathway.[1][2][3] This inhibition is characterized by a reduction in the phosphorylation of key proteins in this cascade.

A key study on hepatocellular carcinoma (HCC) revealed that Anhydroicaritin (AHI) treatment in HepG2 cells led to a significant decrease in the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt).[2] This suggests that IAI interferes with the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. The downstream consequences of this inhibition include the promotion of apoptosis, as evidenced by a decrease in the anti-apoptotic protein Bcl2 and an increase in the pro-apoptotic protein Bax.[2]

Quantitative Data on PI3K/Akt Pathway Modulation

The following table summarizes the observed effects of this compound on key proteins in the PI3K/Akt pathway.

| Cell Line | Treatment | Target Protein | Observed Effect | Significance | Reference |

| HepG2 | Anhydroicaritin | p-PI3K | Decreased expression | p < 0.001 | [2] |

| HepG2 | Anhydroicaritin | p-Akt | Decreased expression | p < 0.001 | [2] |

| HepG2 | Anhydroicaritin | Bcl2/Bax ratio | Decreased | p < 0.001 | [2] |

Effect on the MAPK Signaling Pathway

The influence of this compound on the MAPK pathway is an area of active research. The MAPK cascade, which includes the ERK, JNK, and p38 subfamilies, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression and various cellular processes.[4][5] Some evidence suggests that IAI can regulate MAPK signaling, which may contribute to its anti-cancer effects.[6] However, detailed studies quantifying the specific effects of IAI on the phosphorylation status of ERK, JNK, and p38 are not as extensively documented as its effects on the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of this compound on the MAPK and PI3K/Akt pathways.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

-

Cell Seeding: Plate cells (e.g., HepG2, 4T1, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of this compound.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins, particularly the phosphorylated forms of kinases in the MAPK and PI3K/Akt pathways.

-

Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-